![molecular formula C15H19N3O2S B2418484 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one CAS No. 1170153-81-7](/img/structure/B2418484.png)
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one
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Description
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one, also known as TBOA, is a chemical compound that has garnered a lot of attention in the scientific community due to its potential applications in various fields. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
Scientific Research Applications
Antitumor Activity
The compound's analogs, synthesized starting from a related chemical structure, have shown promising antitumor activity towards a panel of 11 cell lines in vitro. Compound 7, closely related to the specified chemical, exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM, indicating its potential as a therapeutic agent in cancer treatment (Maftei et al., 2013).
Metabolic Stability and Pharmacokinetics
Another study investigated the in vitro metabolism of a compound closely related to 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one, focusing on its enzymatic C-Demethylation in rat liver microsomes. This research provides insights into the compound's metabolic pathways, stability, and potential pharmacokinetic properties (Yoo et al., 2008).
Synthesis and Structural Analysis for Antitumor Evaluation
A further study on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds similar to the one of interest, demonstrated the importance of structural modifications for enhancing antitumor activity. This research contributes to understanding how structural changes can influence the biological activity of such compounds, with one derivative showing significant potency against a panel of cell lines (Maftei et al., 2016).
Hole-Blocking Material in Organic Light-Emitting Diodes (OLEDs)
The compound's structural motif has been explored for applications in OLED technology. A study focused on synthesizing and structuring a bis(1,3,4-oxadiazole) system, similar in structure to the compound of interest, for use as an electron-injection/hole-blocking layer in LEDs. This research demonstrates the potential utility of such compounds in enhancing the efficiency of OLEDs (Wang et al., 2001).
Synthesis and Antimicrobial Activities
The synthesis of new 1,2,4-triazoles starting from related chemical structures has shown significant antimicrobial activity. This suggests that compounds with a similar oxadiazole structure could have potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Prediction of Biological Activity
Research into the one-pot condensation of certain acids to form novel bicyclic systems related to 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has led to predictions about their biological activity. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Kharchenko et al., 2008).
properties
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)14-16-13(20-17-14)10-7-12(19)18(8-10)9-11-5-4-6-21-11/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWJBATMFFXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thienylmethyl)pyrrolidin-2-one |
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